A Technical Guide to 2-Methyl-5-nitrobenzimidazole: Structure, Synthesis, and Biological Significance
A Technical Guide to 2-Methyl-5-nitrobenzimidazole: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its potential applications in drug development.
Chemical Structure and Nomenclature
2-Methyl-5-nitrobenzimidazole is an organic compound featuring a benzimidazole core, which is a bicyclic system composed of fused benzene and imidazole rings. A methyl group is substituted at the second position of the imidazole ring, and a nitro group is attached to the fifth position of the benzene ring.
IUPAC Name: 2-methyl-5-nitro-1H-benzimidazole[1][2]
Due to tautomerism, this compound can also be named 2-methyl-6-nitro-1H-benzimidazole.[2][3] The chemical structure is depicted below:
Synonyms: 5-Nitro-2-methylbenzimidazole, 2-Methyl-6-nitrobenzimidazole[2]
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 2-Methyl-5-nitrobenzimidazole is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | PubChem[3], NIST[2] |
| Molecular Weight | 177.16 g/mol | PubChem[3], NIST[2] |
| Appearance | Yellow to orange crystalline solid | CymitQuimica[1] |
| CAS Number | 1792-40-1 | PubChem[3], NIST[2] |
| InChI | InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(11(12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10) | PubChem[3], NIST[2] |
| SMILES | CC1=NC2=CC=C(C=C2N1)--INVALID-LINK--[O-] | |
| LogP (Octanol-Water Partition Coefficient) | 1.9 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 0 | PubChem[3] |
Synthesis of 2-Methyl-5-nitrobenzimidazole
The synthesis of 2-methyl-5-nitrobenzimidazole and its derivatives is a key area of research for the development of new therapeutic agents. A common and effective method involves the condensation of 4-nitro-o-phenylenediamine with acetic acid.
Experimental Protocol: Synthesis via Condensation Reaction
This protocol outlines a standard laboratory procedure for the synthesis of 2-Methyl-5-nitrobenzimidazole.
Materials:
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4-nitro-o-phenylenediamine
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Glacial acetic acid
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Hydrochloric acid (4N)
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Ammonium hydroxide solution
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Ethanol
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Round-bottom flask
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Reflux condenser
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Beakers
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Filtration apparatus (Buchner funnel, filter paper)
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pH paper
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Melting point apparatus
Procedure:
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Reaction Setup: In a round-bottom flask, a mixture of 4-nitro-o-phenylenediamine (0.1 mol) and glacial acetic acid (0.12 mol) is prepared.
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Reflux: The mixture is refluxed for 4-5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
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Neutralization: After completion of the reaction, the mixture is cooled to room temperature. The resulting solution is then carefully poured into a beaker containing cold water. The pH of the solution is adjusted to 7 by the slow addition of ammonium hydroxide solution.
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Precipitation and Filtration: The solid product that precipitates out is collected by filtration using a Buchner funnel.
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Washing: The crude product is washed thoroughly with cold water to remove any unreacted starting materials and impurities.
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Recrystallization: The crude product is purified by recrystallization from ethanol to obtain pure 2-Methyl-5-nitrobenzimidazole.
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Drying and Characterization: The purified product is dried in a desiccator. The purity of the compound can be confirmed by determining its melting point and by spectroscopic techniques such as IR and NMR.
Biological Activities and Potential Applications
2-Methyl-5-nitrobenzimidazole and its derivatives have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development. The presence of the nitro group is often crucial for their pharmacological effects.
Antimicrobial and Antiparasitic Activity
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antiparasitic properties. The 5-nitrobenzimidazole scaffold is a key pharmacophore in several clinically used drugs. These compounds have shown efficacy against various bacteria, fungi, and protozoa.
Anticancer Activity
Recent studies have highlighted the potential of 5-nitrobenzimidazole derivatives as anticancer agents. Their proposed mechanism of action involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in various cancer cell lines. The electron-withdrawing nature of the nitro group is believed to play a significant role in their cytotoxic effects.
Antioxidant Activity
Some derivatives of 2-substituted-5-nitrobenzimidazole have been shown to possess antioxidant properties. They can scavenge free radicals, which are implicated in a variety of disease states, suggesting a potential role in the management of oxidative stress-related conditions.
Signaling Pathway and Experimental Workflow
To visualize the logical flow of synthesis and characterization, a workflow diagram is provided below. Additionally, a proposed signaling pathway for the anticancer activity of 2-Methyl-5-nitrobenzimidazole is illustrated, based on its known effects on cancer cells.
Caption: A workflow diagram illustrating the synthesis and characterization of 2-Methyl-5-nitrobenzimidazole.
Caption: A diagram of the proposed signaling pathway for the anticancer activity of 2-Methyl-5-nitrobenzimidazole.
